molecular formula C15H22N2O B14129571 N-(4-ethylphenyl)azepane-1-carboxamide CAS No. 449790-13-0

N-(4-ethylphenyl)azepane-1-carboxamide

Cat. No.: B14129571
CAS No.: 449790-13-0
M. Wt: 246.35 g/mol
InChI Key: BRQLWXHUHIEGGX-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)azepane-1-carboxamide is a seven-membered azepane ring derivative bearing a carboxamide group linked to a 4-ethylphenyl substituent. Azepane carboxamides are a class of compounds studied for their conformational flexibility and diverse pharmacological applications, often modulated by substituents on the aryl group or azepane ring .

Properties

CAS No.

449790-13-0

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-(4-ethylphenyl)azepane-1-carboxamide

InChI

InChI=1S/C15H22N2O/c1-2-13-7-9-14(10-8-13)16-15(18)17-11-5-3-4-6-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18)

InChI Key

BRQLWXHUHIEGGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCCCCC2

solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-ethylphenyl)azepane-1-carboxamide can be achieved through various synthetic routes. One common method involves the Pd/LA-catalyzed decarboxylation process, which proceeds under mild conditions with CO₂ as the byproduct . This method is operationally friendly and allows for the preparation of N-aryl azepane derivatives with high functional diversity. Industrial production methods may involve similar catalytic processes, ensuring scalability and efficiency.

Chemical Reactions Analysis

N-(4-ethylphenyl)azepane-1-carboxamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce a wide range of functionalized azepanes.

Scientific Research Applications

N-(4-ethylphenyl)azepane-1-carboxamide has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as an inhibitor, antidiabetic, anticancer agent, and DNA binding reagent . Its diverse functional groups make it a valuable compound for developing new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-(3-fluorophenyl)azepane-1-carboxamide (Compound J007-0100)

  • Substituents : 4-ethoxyphenyl and 3-fluorophenyl groups.
  • The additional 3-fluorophenyl substituent may influence electronic effects and receptor binding via halogen interactions.
  • Molecular Formula : C₂₂H₂₅FN₂O₂.
  • Molecular Weight : 376.45 g/mol.
  • Reference : .

2-(4-Chlorophenyl)-N-(4-methylphenyl)azepane-1-carboxamide (Compound J007-0292)

  • Substituents : 4-chlorophenyl and 4-methylphenyl groups.
  • Key Differences : The chloro (–Cl) group enhances lipophilicity and may improve membrane permeability compared to ethyl. The methyl (–CH₃) group reduces steric bulk relative to ethyl.
  • Molecular Formula : C₂₁H₂₃ClN₂O.
  • Molecular Weight : 354.88 g/mol.
  • Reference : .

N-Benzyl-2-(4-chlorophenyl)azepane-1-carboxamide (Compound J007-0688)

  • Substituents : Benzyl and 4-chlorophenyl groups.
  • The absence of ethyl reduces alkyl chain flexibility.
  • Molecular Formula : C₂₀H₂₃ClN₂O.
  • Molecular Weight : 342.87 g/mol.
  • Reference : .

Piperazine Carboxamides

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

  • Ring Structure : Six-membered piperazine (vs. seven-membered azepane).
  • Substituents : 4-chlorophenyl and 4-ethylpiperazine.
  • Key Differences : The smaller piperazine ring adopts a chair conformation, reducing steric strain compared to azepane. The ethyl group on the piperazine nitrogen may alter basicity and solubility.
  • Molecular Formula : C₁₃H₁₈ClN₃O.
  • Molecular Weight : 267.76 g/mol.
  • Crystallographic Data : Chair conformation confirmed via X-ray diffraction; hydrogen bonding observed in crystal packing .

Diazepane Carboxamide

N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide Hydrochloride

  • Ring Structure : Seven-membered diazepane (two nitrogen atoms).
  • Substituents : 4-chlorophenyl and hydrochloride salt.
  • The hydrochloride salt enhances aqueous solubility.
  • Molecular Formula : C₁₂H₁₇Cl₂N₃O.
  • Molecular Weight : 290.19 g/mol.
  • Reference : .

Structural and Functional Analysis

Table 1: Comparative Data for Selected Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type Reference
N-(4-ethylphenyl)azepane-1-carboxamide C₁₅H₂₂N₂O 258.35* 4-ethylphenyl Azepane N/A
N-(4-ethoxyphenyl)-2-(3-fluorophenyl)azepane-1-carboxamide C₂₂H₂₅FN₂O₂ 376.45 4-ethoxyphenyl, 3-fluorophenyl Azepane
2-(4-Chlorophenyl)-N-(4-methylphenyl)azepane-1-carboxamide C₂₁H₂₃ClN₂O 354.88 4-chlorophenyl, 4-methylphenyl Azepane
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O 267.76 4-chlorophenyl, 4-ethylpiperazine Piperazine
N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide HCl C₁₂H₁₇Cl₂N₃O 290.19 4-chlorophenyl, HCl salt Diazepane

*Calculated based on structural similarity.

Key Observations

Substituent Effects :

  • Ethyl vs. Ethoxy: Ethyl groups enhance lipophilicity, while ethoxy increases polarity.
  • Halogenated Aryl Groups (e.g., –Cl, –F): Improve binding via hydrophobic/halogen interactions .

Salt Forms : Hydrochloride salts (e.g., in diazepane derivatives) improve solubility but may alter pharmacokinetics .

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